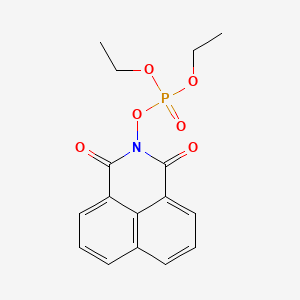

ナフタロホス

概要

科学的研究の応用

Naftalofos has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to parasitic infections and their treatment.

Medicine: Investigated for its potential use in developing new anthelmintic drugs.

Industry: Utilized in the development of sensors for detecting food and environmental samples.

作用機序

ナフタロフォスは、神経系の正常な機能に不可欠な酵素であるコリンエステラーゼを阻害することにより、その効果を発揮します . この酵素を阻害することにより、ナフタロフォスは神経インパルス伝達を阻害し、寄生性線虫の麻痺と死をもたらします . 分子標的としては、コリンエステラーゼや神経伝達に関与するその他の関連酵素などがあります .

類似化合物:

ナフタロフォス: 同様の駆虫特性を持つ別の有機リン化合物。

リン酸、ジエチルエステル、N-ナフタルイミド誘導体: ナフタロフォスと構造的に類似しています.

独自性: ナフタロフォスは、コリンエステラーゼの特異的な阻害と幅広い寄生性線虫に対する有効性のために独特です . その安定性と高純度は、研究と工業の両方の用途で好ましい選択肢となっています .

生化学分析

Biochemical Properties

Naftalofos plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, Naftalofos disrupts nerve signal transmission, leading to the accumulation of acetylcholine . This interaction is critical in its function as a pesticide, as it affects the nervous systems of pests.

Cellular Effects

Naftalofos impacts various cell types and cellular processes. In neuronal cells, it inhibits acetylcholinesterase, leading to excessive accumulation of acetylcholine, which can cause continuous nerve signal transmission and eventually result in neurotoxicity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting normal enzymatic activities.

Molecular Mechanism

The molecular mechanism of Naftalofos involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in synaptic clefts . The excessive acetylcholine overstimulates cholinergic receptors, causing prolonged nerve impulses and potential neurotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naftalofos change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to Naftalofos in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase, leading to prolonged neurotoxic effects.

Dosage Effects in Animal Models

The effects of Naftalofos vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant toxicity. At high doses, Naftalofos can lead to severe neurotoxic effects, including convulsions, respiratory failure, and even death . Threshold effects are observed, where a certain dosage level results in a marked increase in toxicity.

Metabolic Pathways

Naftalofos is involved in metabolic pathways that include its biotransformation and detoxification. It interacts with enzymes such as cytochrome P450, which metabolizes Naftalofos into less toxic compounds . These metabolic processes are crucial for reducing the toxicity of Naftalofos and facilitating its excretion from the body.

Transport and Distribution

Naftalofos is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the nervous system, due to its lipophilic nature.

Subcellular Localization

The subcellular localization of Naftalofos is primarily within the cytoplasm and the endoplasmic reticulum . It may also localize to synaptic vesicles in neuronal cells, where it exerts its inhibitory effects on acetylcholinesterase. Post-translational modifications and targeting signals play a role in directing Naftalofos to specific cellular compartments.

準備方法

合成経路と反応条件: ナフタロフォスは、N-ヒドロキシナフタルイミドとジエチルホスホロクロリデートの反応によって合成できます . 反応は通常、ピリジンなどの塩基の存在下で行われ、これは触媒として作用します。 反応条件には、反応物と生成物の安定性を確保するために0-5°Cの温度範囲を維持することが含まれます .

工業生産方法: ナフタロフォスの工業生産には、上記と同様の反応条件を使用した大規模合成が含まれます。 プロセスは収率と純度を最適化するために設計されており、多くの場合、再結晶やクロマトグラフィーなどの複数の精製工程を含み、純度98%以上の製品が得られます .

化学反応の分析

反応の種類: ナフタロフォスは、次のようないくつかのタイプの化学反応を起こします。

酸化: ナフタロフォスは酸化されてさまざまなリン酸エステルを生成することができます。

還元: 還元反応は、ナフタロフォスを対応するアルコール誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: リン酸エステル。

還元: アルコール誘導体。

置換: さまざまな置換されたナフタルイミド誘導体.

4. 科学研究への応用

ナフタロフォスは、科学研究において幅広い用途を持っています。

類似化合物との比較

Naphthalophos: Another organophosphate compound with similar anthelmintic properties.

Phosphoric acid, diethyl ester, N-naphthalimide deriv.: Shares structural similarities with Naftalofos.

Uniqueness: Naftalofos is unique due to its specific inhibition of cholinesterase and its effectiveness against a broad range of parasitic nematodes . Its stability and high purity make it a preferred choice in both research and industrial applications .

特性

IUPAC Name |

(1,3-dioxobenzo[de]isoquinolin-2-yl) diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO6P/c1-3-21-24(20,22-4-2)23-17-15(18)12-9-5-7-11-8-6-10-13(14(11)12)16(17)19/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSIFYWAPWSAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042193 | |

| Record name | Naftalofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1491-41-4 | |

| Record name | Naftalofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftalofos [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftalofos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naftalofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftalofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTALOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5IT2P8H5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

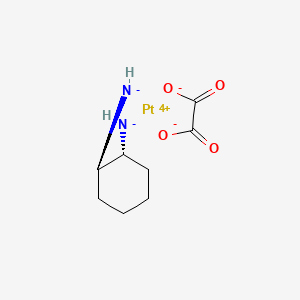

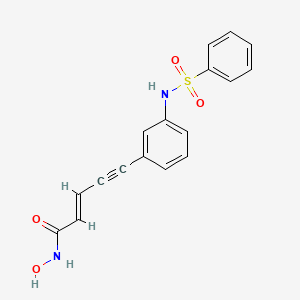

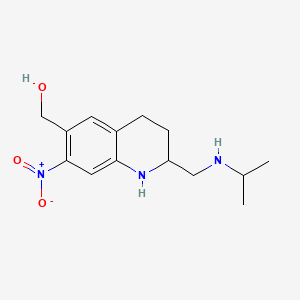

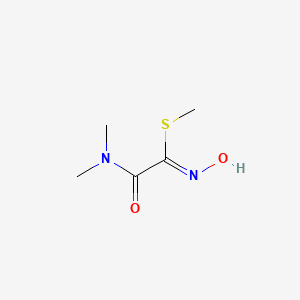

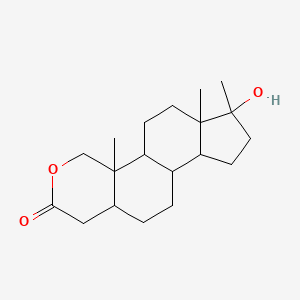

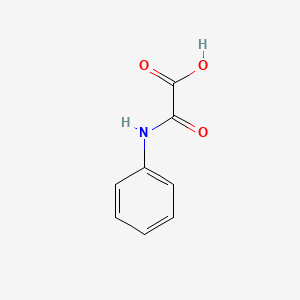

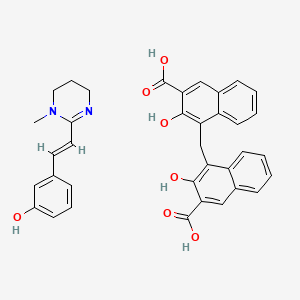

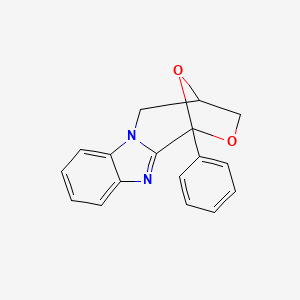

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。